molecular formula C10H10O2 B3434465 5-Benzofuranacetaldehyde, 2,3-dihydro- CAS No. 943587-27-7

5-Benzofuranacetaldehyde, 2,3-dihydro-

Cat. No. B3434465
M. Wt: 162.18 g/mol
InChI Key: NTJRMUOGVCOSOO-UHFFFAOYSA-N
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Description

5-Benzofuranacetaldehyde, 2,3-dihydro-, also referred to as BFA, is a compound with a unique molecular structure. It consists of a benzene ring fused to a furan ring, with an aldehyde group and a dihydro group attached. The molecular formula is C10H10O2 and the molecular weight is 162.18 g/mol .


Synthesis Analysis

Benzofuran compounds, including 5-Benzofuranacetaldehyde, 2,3-dihydro-, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of 5-Benzofuranacetaldehyde, 2,3-dihydro- is unique, consisting of a benzene ring fused to a furan ring, with an aldehyde group and a dihydro group attached. This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Benzofuranacetaldehyde, 2,3-dihydro-, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzofuranacetaldehyde, 2,3-dihydro- include a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol . Further details about its melting point, boiling point, density, and other physical properties were not found in the retrieved papers.

Future Directions

Benzofuran compounds, including 5-Benzofuranacetaldehyde, 2,3-dihydro-, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on further exploring the biological activities and potential applications of these compounds .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJRMUOGVCOSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289241
Record name 2,3-Dihydro-5-benzofuranacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydrobenzofuran-5-YL)acetaldehyde

CAS RN

943587-27-7
Record name 2,3-Dihydro-5-benzofuranacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943587-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-benzofuranacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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